molecular formula C6H6FNO2S2 B2513687 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride CAS No. 2228462-63-1

4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride

Cat. No.: B2513687
CAS No.: 2228462-63-1
M. Wt: 207.24
InChI Key: AKIHQNVRAKDZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in various biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Future Directions

Thiazole derivatives, including 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride, have potential for further exploration due to their wide range of biological activities . Future research could focus on modifying thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Preparation Methods

The synthesis of 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include strong nucleophiles, oxidizing agents, and reducing agents.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride can be compared with other similar compounds, such as:

  • 4-Cyclopropyl-1,3-thiazole-2-sulfonamide
  • 4-Cyclopropyl-1,3-thiazole-2-sulfonic acid
  • 4-Cyclopropyl-1,3-thiazole-2-sulfonyl chloride

These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S2/c7-12(9,10)6-8-5(3-11-6)4-1-2-4/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIHQNVRAKDZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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